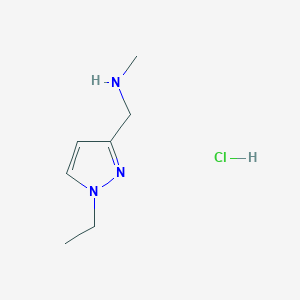
2-(Thian-4-yloxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thian-4-yloxy)pyrimidine is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. It is a heterocyclic compound containing a pyrimidine ring substituted with a thian-4-yloxy group. This compound is part of the broader class of pyrimidine derivatives, which are known for their significant pharmacological properties, including antibacterial, antiviral, antifungal, and anti-inflammatory activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thian-4-yloxy)pyrimidine typically involves the nucleophilic substitution of a halopyrimidine with a thian-4-ol derivative. One common method includes the reaction of 2-chloropyrimidine with thian-4-ol in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Thian-4-yloxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: The thian-4-yloxy group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thian-4-yl alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the thian-4-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thian-4-yl alcohol.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
Medicine: Studied for its anti-inflammatory and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological activity
Wirkmechanismus
The mechanism of action of 2-(Thian-4-yloxy)pyrimidine involves its interaction with specific molecular targets within biological systems. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of nucleic acids in microorganisms, thereby inhibiting their growth and proliferation. The compound may also modulate the activity of certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thioxopyrimidine: Known for its antioxidant and radioprotective properties.
4-Methoxypyrimidine: Exhibits significant antimicrobial activity.
2,4-Dichloropyrimidine: Commonly used as an intermediate in the synthesis of various pharmaceuticals
Uniqueness
2-(Thian-4-yloxy)pyrimidine stands out due to its unique combination of a pyrimidine ring with a thian-4-yloxy group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(thian-4-yloxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-4-10-9(11-5-1)12-8-2-6-13-7-3-8/h1,4-5,8H,2-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKHDSPAXMXVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)pentanamide](/img/structure/B2492921.png)



![1-[(2-Fluorophenyl)methyl]-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2492928.png)
![2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2492929.png)
![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2492930.png)
![[1-(2-Fluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2492933.png)
![5-bromo-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2492938.png)
![4-methoxy-2-methyl-6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2492939.png)
![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2492940.png)


